molecular formula C14H21BrMgO B8568995 4-Octyloxyphenylmagnesium bromide

4-Octyloxyphenylmagnesium bromide

Cat. No.: B8568995
M. Wt: 309.52 g/mol
InChI Key: WUIGLVJUPGWWKK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Octyloxyphenylmagnesium bromide is a Grignard reagent with the chemical formula C₁₄H₂₁BrMgO. It consists of a phenyl ring substituted with an octyloxy group (–O–C₈H₁₇) and a magnesium bromide (MgBr) moiety. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups (e.g., ketones, aldehydes). The octyloxy chain enhances solubility in nonpolar solvents, making it advantageous for reactions requiring hydrophobic environments.

Properties

Molecular Formula

C14H21BrMgO

Molecular Weight

309.52 g/mol

IUPAC Name

magnesium;octoxybenzene;bromide

InChI

InChI=1S/C14H21O.BrH.Mg/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h8-9,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1

InChI Key

WUIGLVJUPGWWKK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bromide Compounds

A systematic comparison with structurally or functionally related bromides is presented below, leveraging the provided evidence and general chemical knowledge:

Table 1: Comparative Analysis of Bromide Compounds
Compound Structure/Key Features Primary Applications Reactivity/Safety References
4-Octyloxyphenylmagnesium bromide Aryl magnesium bromide with octyloxy substituent (C₈H₁₇O–C₆H₄–MgBr) Organic synthesis (e.g., aryl nucleophiles for C–C bond formation) Pyrophoric; reacts violently with water; requires inert atmosphere handling. N/A†
Sepantronium Bromide (YM-155) Complex aromatic bromide (C₂₀H₁₉BrN₄O₃); inhibits survivin protein in cancer cells Anticancer agent (inhibits survivin, IC₅₀ = 0.54 nM) Low interference with non-target proteins; stable in vitro/in vivo tumor models.
Rocuronium/Vecuronium Bromide Quaternary ammonium bromides (neuromuscular blocking agents) Anesthesia (muscle relaxation during intubation) Hemodynamically stable; comparable efficacy to succinylcholine in intubation.
Methyl Bromide Simple alkyl bromide (CH₃Br); volatile gas/liquid Pesticide, soil fumigant, industrial solvent Highly toxic (neurotoxic, carcinogenic); requires rigorous PPE and ventilation.
2-[(Naphthalen-2-yl)methyl]isothiouronium bromide Aromatic bromide with isothiouronium group (C₁₂H₁₃N₂S⁺·Br⁻) Crystal engineering (charge-assisted N–H⋯Br hydrogen bonding) Stable crystalline structure; synthesized via nucleophilic substitution.
4-(Bromomethyl)benzaldehyde Benzaldehyde derivative with bromomethyl group (C₈H₇BrO) Intermediate in organic synthesis (e.g., pharmaceuticals, polymers) Causes skin/eye irritation; requires immediate flushing upon exposure.

Specific data for this compound are inferred from general Grignard reagent properties due to absence in evidence.

Key Comparative Insights

Structural and Functional Diversity :

  • This compound belongs to the Grignard reagent class, contrasting with Sepantronium Bromide (aromatic drug) and Rocuronium Bromide (quaternary ammonium salt). The octyloxy group enhances solubility compared to simpler aryl bromides like phenylmagnesium bromide.
  • Methyl Bromide (alkyl bromide) exhibits volatility and toxicity distinct from the synthetic utility of magnesium bromides .

Reactivity and Handling :

  • Grignard reagents (e.g., this compound) require anhydrous conditions, whereas 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide forms stable crystals via hydrogen bonds .
  • 4-(Bromomethyl)benzaldehyde shares safety protocols (e.g., eye/skin flushing) with Grignard reagents but lacks pyrophoric risks .

Applications :

  • Sepantronium Bromide and Rocuronium Bromide are biomedical agents, whereas this compound is a synthetic tool.
  • Methyl Bromide ’s pesticidal use contrasts with the constructive role of Grignard reagents in synthesis .

Research Findings and Limitations

  • Gaps in Evidence : The provided materials lack direct studies on this compound, necessitating extrapolation from analogous Grignard reagents.
  • Contradictions : For example, Methyl Bromide ’s acute toxicity contrasts with the controlled reactivity of magnesium bromides, highlighting divergent risk profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.